![molecular formula C8H16O B1467899 [1-(2-Methylpropyl)cyclopropyl]methanol CAS No. 1480105-32-5](/img/structure/B1467899.png)

[1-(2-Methylpropyl)cyclopropyl]methanol

Vue d'ensemble

Description

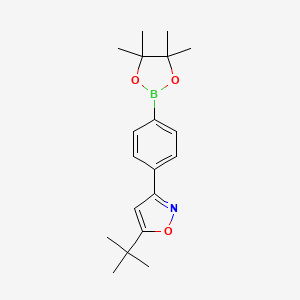

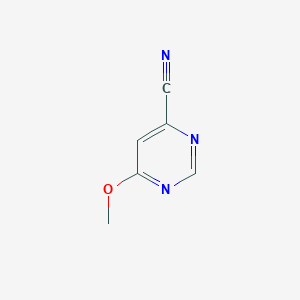

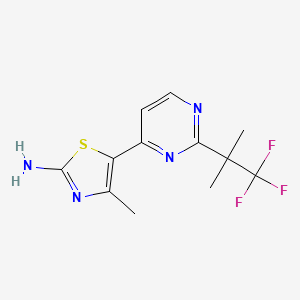

“[1-(2-Methylpropyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C8H16O . It is also known as Cyclopropanemethanol .

Molecular Structure Analysis

The molecular structure of “[1-(2-Methylpropyl)cyclopropyl]methanol” can be represented by the SMILES string OCC1CC1 . The InChI key for this compound is GUDMZGLFZNLYEY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Cyclopropyl groups, such as the one in “[1-(2-Methylpropyl)cyclopropyl]methanol”, are typically produced in a cyclopropanation reaction . They are highly strained due to the unfavored bond angles (60°), making them good donors in hyperconjugation, resulting in a considerable stabilization of carbocations .

Physical And Chemical Properties Analysis

“[1-(2-Methylpropyl)cyclopropyl]methanol” has a molecular weight of 128.21 . The compound has a refractive index of n20/D 1.431 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Methanol-Based Industrial Biotechnology

Methylotrophic Bacteria and Methanol Utilization

Methanol, synthesized from both petrochemical and renewable resources, serves as a key building block in the chemical industry. Methylotrophic bacteria, capable of utilizing methanol as a carbon source, highlight the potential for developing bioprocesses based on methanol. These organisms have been genetically engineered to produce fine and bulk chemicals efficiently, showcasing methanol's significance in industrial biotechnology beyond its traditional applications (Schrader et al., 2009).

Synthetic Methylotrophy

Engineering Non-native Methylotrophs

Advances in synthetic biology have enabled the engineering of non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, to utilize methanol as a carbon source. By integrating the ribulose monophosphate (RuMP) cycle into these organisms, researchers have demonstrated the potential for methanol to serve as a sustainable feedstock for the production of chemicals and fuels, underscoring the versatility and economic benefits of methanol in synthetic methylotrophy (Antoniewicz, 2019).

Chemical Synthesis from Methanol

Methanol as a C1 Synthon and Hydrogen Source

The utilization of methanol in chemical synthesis, acting both as a C1 synthon and a hydrogen source, exemplifies its broad applicability in organic chemistry. For instance, the selective N-methylation of amines using methanol underlines methanol's role in facilitating efficient and green chemical transformations, highlighting its importance in the development of new synthetic methodologies (Sarki et al., 2021).

Methanol in Energy Technologies

Direct Methanol Fuel Cells (DMFCs)

Methanol's application in energy technologies, particularly as a clean-burning fuel with a high octane number, positions it as a promising energy carrier. Its role in direct methanol fuel cells (DMFCs) illustrates the potential for methanol to contribute to sustainable energy solutions, leveraging its properties for efficient energy conversion and storage (Dalena et al., 2018).

Safety And Hazards

The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs and is harmful if inhaled . It’s important to handle “[1-(2-Methylpropyl)cyclopropyl]methanol” with care, using appropriate safety measures.

Propriétés

IUPAC Name |

[1-(2-methylpropyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(6-9)3-4-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPABQBCGEKNMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Methylpropyl)cyclopropyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)

![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)

amine](/img/structure/B1467838.png)